4,5-Dichloro-6-methylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dichloro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAQUWGBUMCHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dichloro-6-methylpyridine-3-carboxylic acid is a pyridine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its role in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two chlorine atoms and a carboxylic acid group contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) indicates that the dichloro substitution enhances antimicrobial potency. For instance, compounds similar to this compound have shown promising results against multidrug-resistant strains, making them potential candidates for further development in combating antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against human lung cancer cells (A549), with mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways associated with tumor growth has been a focal point of research .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The chlorine atoms enhance binding affinity to active sites, leading to inhibition or modulation of enzymatic activities. For example, studies indicate that this compound can inhibit signal transducer and activator of transcription (Stat3), a critical regulator in many cancers .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of this compound against Staphylococcus aureus strains resistant to vancomycin. Results showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Cytotoxicity Profile : In an investigation involving A549 cells, the compound exhibited an IC50 value indicating effective cytotoxicity. The study also reported favorable selectivity indices, suggesting low toxicity towards normal cells .
Data Summary
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4,5-dichloro-6-methylpyridine-3-carboxylic acid generally involves the chlorination of methyl pyridine derivatives followed by carboxylation reactions. The compound's structure allows for various substitutions that can enhance its biological activity. For instance, it can be synthesized through the reaction of 2,6-dichloropyridine derivatives with carboxylic acids under specific conditions to yield high-purity products suitable for research and industrial applications .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and have shown effectiveness in inhibiting growth, making them candidates for developing new antibiotics .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyridine derivatives. Specifically, compounds related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Neurological Applications
Research has also pointed towards the potential use of this compound in treating neurological disorders. Its derivatives have been studied for their effects on serotonin receptors and dopamine pathways, indicating possible applications in managing conditions like depression and anxiety .
Herbicidal Properties
This compound is being explored for its herbicidal properties, particularly against key weeds in cereal crops like wheat. The compound's efficacy in controlling grass species has made it a subject of interest in the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact .
Insecticidal Activity
In addition to herbicides, research has indicated that this compound may possess insecticidal properties. Studies have shown that certain derivatives can disrupt insect growth and reproduction, suggesting potential applications in integrated pest management strategies .
Case Studies
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following table highlights key structural differences and similarities between 4,5-dichloro-6-methylpyridine-3-carboxylic acid and related compounds:
*Calculated based on molecular formula.
†Calculated from CAS data in .
‡From .
Key Observations :
- Halogenation : The target compound and the TSCA-regulated derivative share dichloro substitution, but the latter’s additional fluorophenyl and methoxy groups increase molecular complexity and regulatory scrutiny.
- Heterocyclic Core: The pyrimidine derivative differs in ring structure (pyrimidine vs.
- Functional Groups: The methyl ester in enhances stability compared to carboxylic acids, while amino groups in increase polarity and solubility.
Physicochemical Properties
- Lipophilicity: Chlorine atoms in the target compound enhance lipophilicity (logP ~2.5*), favoring membrane permeability. In contrast, the amino-substituted 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid has lower logP due to its polar amino group.
- Solubility : The dihydrochloride salt in improves aqueous solubility compared to the free carboxylic acid form.
- Thermal Stability: Halogenated pyridines generally exhibit higher thermal stability than non-halogenated analogs, as seen in the TSCA-regulated compound .
Preparation Methods
Chlorination and Carboxylation via Amino-Picolinic Acid Precursors
One approach, extrapolated from related pyridine carboxylic acid syntheses (e.g., 3,4,5,6-tetrachloropyridine-2-carboxylic acid), involves starting from amino-substituted trichloropicolinic acids followed by diazotization and chlorination steps:
- Step 1: Diazotization
Amino-substituted trichloropicolinic acids are reacted with ammonium salts and strong acids under controlled temperature (-5°C to 50°C) to form diazonium intermediates. The nitrite is used in slight excess (1.05 to 2.0 molar equivalents). Reaction time ranges from 5 to 120 minutes. - Step 2: Chlorination
The diazonium intermediate undergoes chlorination with chlorine substituting agents at 30°C to 100°C, monitored by HPLC until reaction completion (<1% residual starting material). Chlorine equivalents range from 1.01 to 1.5 molar equivalents. - Step 3: Neutralization and Isolation
The reaction mixture is diluted and neutralized to pH 7–9 using a base (e.g., potassium hydroxide), filtered to remove copper hydroxide precipitates, then acidified to pH < 2 to precipitate the target acid. - Yield and Purity
The isolated 4-chloropyridine carboxylic acid analogs show yields around 70–75% with HPLC purities above 95%.
This method, while described for related chlorinated picolinic acids, provides a foundation for synthesizing 4,5-dichloro-6-methylpyridine-3-carboxylic acid by adjusting substituents accordingly.
Multi-Step Synthesis via Cyanopyridine Intermediates
Another robust method involves:
- Step A: Oxidation of Trichloropyridines
Starting from 2,3,6-trichloropyridine, oxidation with hydrogen peroxide in acetic acid catalyzed by a suitable catalyst produces 2,3,6-trichloropyridine nitrogen oxides. - Step B: Cyanogenation
The nitrogen oxides are dissolved in DMF and treated with cyanogen bromide under intensified conditions to introduce a cyano group at the 3-position, yielding 2-cyano-3,6-dichloropyridine nitrogen oxides. - Step C: Deoxygenation and Hydrolysis
The cyano intermediate is treated with phosphorus oxychloride to remove oxygen functionalities and then hydrolyzed under basic ethanolic conditions to convert the nitrile to the carboxylic acid, adjusting pH to precipitate the product. - Step D: Isolation
The final product, this compound analogs, is isolated by filtration and recrystallization.
This route is notable for high recovery and reduced brine waste generation, making it environmentally favorable.
Chlorination of 3-Amino-4-methylpyridine Derivatives
A related synthetic route for chlorinated methylpyridines involves:
- Step 1: Preparation of 3-amino-4-methylpyridine
Via reaction of ethyl acetoacetate with cyanoacetamide under basic conditions in alcohol solvents, followed by chlorination with phosphorus oxychloride and hydrogenation steps. - Step 2: Chlorination with Chlorine Gas
The 3-amino-4-methylpyridine is dissolved in acidic aqueous solution and treated with chlorine gas at 5–30°C under nitrogen purge. The reaction is monitored and stopped after 0.5 to 2 hours. - Step 3: Neutralization and Isolation
The mixture is basified to precipitate the chlorinated product, which is filtered, washed, and dried. - Yield
The process achieves yields up to 84% with high purity.
Though this method targets 3-amino-2-chloro-4-methylpyridine, the chlorination principles and conditions are applicable to synthesizing 4,5-dichloro-6-methylpyridine derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Reaction Monitoring: HPLC is the preferred analytical method for tracking reaction progress and purity, ensuring residual starting materials are below 1%.
- Temperature Control: Most reactions require careful temperature control, typically between 0°C and 100°C, to avoid side reactions and degradation.
- Environmental Considerations: Methods involving hydrogen peroxide oxidation and cyanogen bromide cyanogenation offer greener alternatives due to reduced waste and better atom economy.
- Reagents: Chlorine gas and phosphorus oxychloride are common chlorinating agents, but handling requires safety precautions due to their toxicity and corrosiveness.
- Purification: Neutralization and crystallization steps are critical for isolating high-purity products. Copper hydroxide precipitation is sometimes used to remove impurities.
Q & A
Q. What are the validated synthetic routes for 4,5-Dichloro-6-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Begin with pyridine ring chlorination and methyl/carboxylic acid group introduction. Use orthogonal experimental design (e.g., Taguchi method) to optimize parameters like temperature, solvent polarity, and catalyst loading. Validate purity via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Replicate results across ≥3 independent syntheses to confirm reproducibility .
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Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology : Combine H/C NMR (DMSO-d6 solvent) to confirm substituent positions, FT-IR for carboxylic acid (-COOH) stretch (~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational simulations (e.g., Gaussian DFT) to resolve ambiguous peaks .
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Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines): expose the compound to pH 1–13 buffers and temperatures 25–60°C. Monitor degradation via LC-MS at 0, 1, 3, and 6 months. Use Arrhenius modeling to predict shelf-life. Include control samples with antioxidants (e.g., BHT) to isolate oxidation pathways .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kits. Validate hits with dose-response curves (IC determination) and counter-screens against unrelated enzymes to rule out nonspecific binding. Use Z’-factor >0.5 to ensure assay robustness .
Q. How to efficiently locate peer-reviewed studies on this compound’s derivatives?
- Methodology : Utilize academic platforms like ResearchGate to identify researchers publishing on pyridinecarboxylic acids. Combine keyword searches (e.g., “chlorinated pyridine derivatives”) with citation tracing in PubMed and Web of Science. Cross-check patents for unreported synthetic modifications .
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Advanced Research Questions
Q. How to investigate the mechanistic role of chlorine substituents in reaction pathways?
- Methodology : Perform isotopic labeling (e.g., Cl) to track chlorine participation in substitution or elimination reactions. Use kinetic isotope effect (KIE) studies and DFT calculations to differentiate between concerted vs. stepwise mechanisms. Compare activation energies via Eyring plots .
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Q. What strategies resolve contradictory bioactivity data across cell lines?
- Methodology : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell passage number, serum batch). Validate using isogenic cell lines or 3D organoid models. Replicate experiments with blinded protocols to minimize observer bias .
Q. How to map structure-activity relationships (SAR) for novel analogs?
- Methodology : Synthesize analogs with systematic substituent variations (e.g., -F, -Br for -Cl; ester for -COOH). Test in parallel using high-throughput screening (HTS). Apply QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. What advanced techniques identify degradation products in long-term stability studies?
Q. How to design crystallography studies for polymorph screening?
- Methodology : Perform solvent-mediated crystallization in 10+ solvents (polar protic to aprotic). Analyze crystal packing via X-ray diffraction (PXRD) and thermal behavior via DSC/TGA. Use Mercury software to predict lattice energy and dominant intermolecular interactions (e.g., halogen bonding) .
Data Contradiction & Validation
- Example : If NMR and HRMS data conflict on molecular identity, re-isolate the compound via preparative HPLC and repeat analyses. Cross-validate with independent labs or open-source databases like PubChem .
- Experimental Design : For bioactivity discrepancies, implement a “pre-registered” protocol on platforms like Open Science Framework (OSF) to ensure transparency and reduce p-hacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
